molecular formula C23H24N2O B3029215 1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine CAS No. 586395-74-6

1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine

Cat. No. B3029215
CAS RN: 586395-74-6
M. Wt: 344.4 g/mol
InChI Key: FIOIJUCPVZEPFX-UHFFFAOYSA-N
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Description

1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Genotoxicity and Epigenotoxicity in Cancer Research

Carbazole compounds, such as 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine and its analogues, have been studied for their potential in cancer treatment. Research indicates that these compounds can have significant effects on DNA damage-inducing and DNA methylation-changing abilities in cancer cells. Specifically, they have been found to restore p53 signaling in Y220C p53-mutated cancer cells and exhibit distinct properties that may be exploited as anticancer agents and chemical probes (Luparello et al., 2021).

Anticancer Activity

Carbazole and β-carboline derivatives, closely related to the chemical structure , have shown promising anticancer activities. For instance, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid demonstrated significant ability to inhibit the growth of cancer cells by inducing apoptosis (Chen et al., 2015).

Fluorescent and Thermoresponsive Applications

Carbazole derivatives have been utilized in the synthesis of fluorescent, thermoresponsive polymers. These polymers, incorporating carbazole compounds, exhibit properties like tunable lower critical solution temperatures and potential use in various scientific and industrial applications (Lessard et al., 2012).

Antimicrobial and Antibacterial Activity

Carbazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antimicrobial and antibacterial activities. These compounds have shown notable efficacy against a range of microbial organisms, suggesting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2012).

Free Radical Scavenging

Carbazole conjugates have been studied for their radical scavenging activity. Such compounds have shown significant antioxidant properties, making them potential candidates for applications in oxidative stress-related conditions (Naik et al., 2010).

properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2/h4-14,24H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOIJUCPVZEPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-ethyl-9H-carbazol-3-yl)-N-(2-methoxybenzyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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